3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
3-Chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a benzamide moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps, starting with the reaction of 4-methylpiperazine with thiophen-3-yl ethylamine to form the intermediate piperazine-thiophene compound. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted benzamides or piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests it could be used in drug design and discovery.
Industry: In industry, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-2-(4-methylpiperazin-1-yl)aniline
3-Chloro-2-(4-methylpiperazin-1-yl)pyridine
Prochlorperazine Maleate
Uniqueness: 3-Chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21-6-8-22(9-7-21)17(15-5-10-24-13-15)12-20-18(23)14-3-2-4-16(19)11-14/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBWSRLLGNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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